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Compound of Interest

Compound Name: 2,6-Difluorobenzamide

Cat. No.: B103285

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
difluorobenzamide, a significant metabolite of the pesticide diflubenzuron.[1][2][3][4] The
following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition. This
document is intended for researchers, scientists, and professionals in the field of drug
development and analytical chemistry.

Molecular Structure and Properties

o |[UPAC Name: 2,6-difluorobenzamide|[5]

CAS Number: 18063-03-1[1][6]

Molecular Formula: C7HsF2NO[2][6]

Molecular Weight: 157.12 g/mol [1][2][5]

Appearance: White to off-white crystalline solid.[6]

Melting Point: 145-148 °C[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,6-difluorobenzamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-ds)[7]

Chemical Shift Multiplicity Integration Assignment
(ppm)
7.95 (br s) Broad Singlet 1H -NH:z
7.75 (br s) Broad Singlet 1H -NH:z
7.55-7.45 (m) Multiplet 1H Ar-H (para)
7.20-7.10 (t, J=8.8 _
Ho) Triplet 2H Ar-H (meta)
13C NMR[8]
Chemical Shift (ppm) Assignment
163.5 (t, J=3.9 Hz) C=0
160.5 (dd, J=255.0, 7.8 Hz) C-F
132.0 (t, J=10.4 Hz) C-H (para)
115.5 (t, J=20.3 Hz) C-CONH:2
112.5 (dd, J=20.3, 3.9 Hz) C-H (meta)
Infrared (IR) Spectroscopy
IR (KBr Pellet)[5][9]
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Wavenumber (cm~?) Intensity Assignment

3436 Strong N-H Stretch

3220 Strong N-H Stretch

1670 Strong C=0 Stretch (Amide I)
1625 Strong N-H Bend (Amide II)
1585 Medium C=C Aromatic Stretch
1475 Strong C=C Aromatic Stretch
1280 Strong C-N Stretch

1050 Strong C-F Stretch

780 Strong C-H Aromatic Bend

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum[5][8]

m/z Relative Intensity (%) Assignment

157 100 [M]* (Molecular lon)
141 80 [M-NHz]*

113 40 [M-CONHz]*

95 20 [CeH3F2]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid

sample like 2,6-difluorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2,6-difluorobenzamide in 0.5-0.7
mL of deuterated dimethyl sulfoxide (DMSO-de).

Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

'H NMR Acquisition:

o Acquire the proton spectrum using a standard pulse program.

o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
o Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition:

o Acquire the carbon spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

o Alarger number of scans is typically required for 13C NMR due to the low natural
abundance of the 13C isotope.

Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

o

Phase the spectrum to obtain pure absorption lineshapes.

[¢]

Reference the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for *H and
39.52 ppm for 13C).

[¢]

Integrate the peaks in the *H NMR spectrum.
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Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet):

o Grind a small amount (1-2 mg) of 2,6-difluorobenzamide with approximately 100-200 mg
of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the powder into a pellet press and apply pressure to form a transparent or
translucent pellet.

e Instrument Setup:
o Place the KBr pellet in the sample holder of the FTIR spectrometer. .
o Data Acquisition:
o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software automatically subtracts the background spectrum from the
sample spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the major absorption bands.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the 2,6-difluorobenzamide sample into
the mass spectrometer, typically via a direct insertion probe for a solid sample.

e |onization:

o Utilize Electron lonization (EI) as the ionization method.
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o Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

e Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

e Detection:
o The separated ions are detected, and their abundance is recorded.
» Data Processing:

o The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.

o Identify the molecular ion peak and major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2,6-
difluorobenzamide, demonstrating how different techniques provide complementary
information for structural elucidation.
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Spectroscopic analysis workflow for 2,6-Difluorobenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2,6-Difluorobenzamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103285#spectroscopic-data-nmr-ir-mass-spec-of-2-
6-difluorobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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